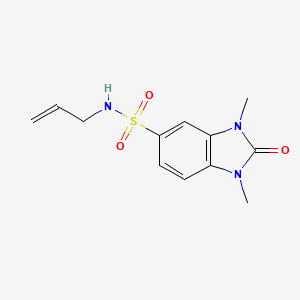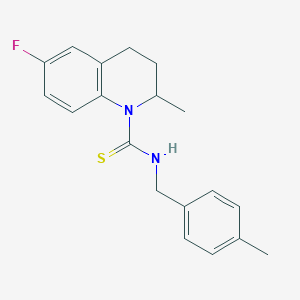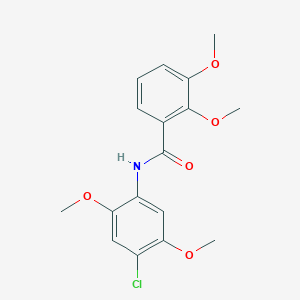![molecular formula C14H18F2N2O2 B4535356 3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4535356.png)
3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Descripción general
Descripción
Morpholino benzamide derivatives are notable for their diverse biological activities and applications in pharmaceutical chemistry. These compounds, including variations like "3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide," are synthesized through complex organic reactions, featuring fluorine atoms which often impart unique physical and chemical properties.
Synthesis Analysis
The synthesis of morpholino benzamide derivatives typically involves multi-step organic reactions, starting from difluorobenzonitrile or similar precursors. Amination with morpholine, followed by condensation and cyclisation with hydrazine hydrate, are common steps. These processes result in compounds with distinct structural features and potential antitumor activities (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure of morpholino benzamide derivatives is often determined using X-ray crystallography, revealing configurations that are crucial for their biological activity. The structural analyses indicate the presence of morpholino groups and fluorine atoms contributing to the compounds' properties and interactions with biological targets (Lu et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including C-H activation and coupling processes, to form heterocyclic structures. The presence of fluorine atoms influences the reactivity and outcomes of these reactions, leading to fluorinated heterocycles with significant pharmaceutical relevance (Wu et al., 2017).
Physical Properties Analysis
The physical properties of morpholino benzamide derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular configuration. The inclusion of fluorine atoms and morpholino groups affects these properties, which are essential for the compounds' application in drug development and synthesis (Patharia et al., 2020).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and biological activity, are influenced by the structural elements of these compounds. Studies show that morpholino benzamide derivatives exhibit potent antifungal and antibacterial activities, highlighting their potential as therapeutic agents (Patharia et al., 2020).
Propiedades
IUPAC Name |
3,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-12-3-2-11(10-13(12)16)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIQXWQXKWPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4535277.png)

![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4535289.png)
![7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4535294.png)
![5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535299.png)
![methyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4535307.png)
![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4535317.png)

![3-(2-methoxyethyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4535333.png)
![1-(4-ethylphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4535341.png)
![(3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4535342.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4535368.png)
![4-ethoxy-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4535378.png)